molecular formula C15H17NO3 B268451 N-(3-sec-butoxyphenyl)-2-furamide

N-(3-sec-butoxyphenyl)-2-furamide

Cat. No.: B268451
M. Wt: 259.3 g/mol
InChI Key: LRCJVWPPZCUVEQ-UHFFFAOYSA-N
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Description

N-(3-sec-Butoxyphenyl)-2-furamide is a synthetic organic compound featuring a 2-furamide core linked to a 3-sec-butoxyphenyl group via an amide bond. This structure combines the electron-rich aromatic furan ring with a bulky sec-butoxy substituent, which may influence solubility, metabolic stability, and target binding.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.3 g/mol

IUPAC Name

N-(3-butan-2-yloxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C15H17NO3/c1-3-11(2)19-13-7-4-6-12(10-13)16-15(17)14-8-5-9-18-14/h4-11H,3H2,1-2H3,(H,16,17)

InChI Key

LRCJVWPPZCUVEQ-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Benzoylphenyl derivatives (4a vs. 4b) show that substitution at the para position (4a) enhances antihyperlipidemic activity compared to meta (4b), likely due to improved steric alignment with target enzymes .

Enzyme Inhibition

  • QR2 Inhibition: NMDPEF (a melatonin-related 2-furamide) inhibits quinone oxidoreductase 2 (QR2), preventing oxidative stress in paraquat poisoning models (EC₅₀ = 1 μM) .
  • RAS Inhibition: N-(2-quinolinyl)-2-furamide disrupts KRAS-effector interactions, showing promise in oncology (IC₅₀ = 10 μM) .
  • Mitochondrial Permeability Transition : Hydantoin-furamide hybrids inhibit Ca²⁺-induced mitochondrial swelling (50% inhibition at 50 μM), comparable to cyclosporine A .

Metabolic Effects

  • Antihyperlipidemic Activity : Benzoylphenyl derivatives reduce plasma cholesterol (TC: 280 → 180 mg/dL) and triglycerides (TG: 200 → 120 mg/dL) in rat models via undefined mechanisms, possibly involving PPAR-α modulation .

Challenges :

  • Low yields (45–51%) in acylation reactions suggest steric hindrance from bulky substituents (e.g., sec-butoxy) may further reduce efficiency .
  • Purification often requires column chromatography (MeOH/DCM gradients), complicating scale-up .

Structural and Functional Insights

Spectroscopic Characterization

  • ¹H-NMR : Aromatic protons in 2-furamides resonate at δ 7.73–8.17 ppm, while sec-butoxy methyl groups appear at δ 0.86–0.91 ppm (triplet, J = 7–8 Hz) .
  • MS : Molecular ion peaks ([M+H]⁺) for analogs range from 327.4 to 355.4 Da, consistent with incremental alkyl chain additions .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Benzoyl or quinolinyl substituents enhance target binding via π-π stacking or hydrogen bonding .
  • Lipophilic Groups : sec-Butoxy or hexyl chains may improve blood-brain barrier penetration, as seen in NMDPEF’s neuroprotective effects .

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